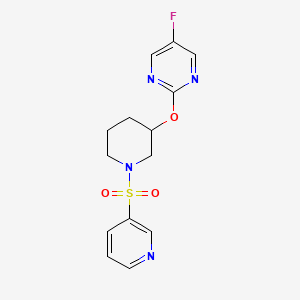

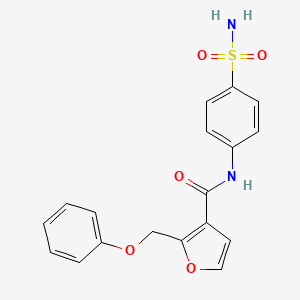

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential in the development of new drugs. The compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, due to its structural complexity, may have various synthetic pathways and chemical properties explored in scientific research. One related study involves the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides. The process showcases regiocontrolled and quantitative synthesis, hinting at potential methodologies for synthesizing complex molecules like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide (Kotzabasaki et al., 2016).

Bio-imaging and Sensing Applications

A study on phenoxazine-based fluorescent chemosensors, which are structurally related to the compound , demonstrates the potential for bio-imaging and sensing applications. These chemosensors can discriminatively detect Cd2+ and CN− ions with high sensitivity and have been successfully demonstrated in live cells and zebrafish larvae, showcasing their utility in biological and environmental monitoring (Ravichandiran et al., 2020).

Photovoltaic Applications

In the realm of renewable energy, derivatives of furans, like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, have been studied for their application in dye-sensitized solar cells. Specifically, phenothiazine derivatives with furan as a conjugated linker have shown promising results, with a notable improvement in solar energy-to-electricity conversion efficiency, indicating potential uses of related compounds in photovoltaic devices (Kim et al., 2011).

Antimicrobial and Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines, which share structural motifs with 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, revealed strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum. These findings suggest potential antimicrobial or antiprotozoal applications for structurally related compounds (Ismail et al., 2004).

Polymer Synthesis

The enzymatic polymerization of biobased monomers, like 2,5-bis(hydroxymethyl)furan, demonstrates the potential for using furan derivatives in creating novel biobased polyesters. This research avenue might extend to compounds like 2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide, contributing to the development of sustainable materials (Jiang et al., 2014).

Propiedades

IUPAC Name |

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c19-26(22,23)15-8-6-13(7-9-15)20-18(21)16-10-11-24-17(16)12-25-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBXANFNLULIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenoxymethyl)-N-(4-sulfamoylphenyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)

![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)

![2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2512997.png)